3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound is notable for its unique structure, which includes a methoxy group, an aniline moiety, and a thiadiazole ring
Preparation Methods
The synthesis of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common synthetic route includes the reaction of 3-methoxyaniline with 1,2,3-thiadiazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.
Chemical Reactions Analysis
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation reactions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methoxy group and aniline moiety can also contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives, such as:
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is used in the preparation of pyridazines and has applications in the treatment of diseases.
1,3,4-Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Indole derivatives: While not structurally identical, indole derivatives share some biological activities with thiadiazole compounds, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-methoxy-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3OS/c1-14-10-4-2-3-8(5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
GPDVYAZQFFNWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
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